

Application Note: Synthesis and Characterization of Liposomal 14-Deoxy-11-oxoandrographolide

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Compound of Interest

Compound Name: 14Deoxy-11-oxoandrographolide

Cat. No.: B12092133

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Abstract & Rationale

14-Deoxy-11-oxoandrographolide (14-D-11-O-AP) is a bioactive diterpenoid lactone derived from *Andrographis paniculata*.^[1] While it exhibits potent anti-inflammatory, antileishmanial, and anticancer properties, its clinical translation is severely hindered by poor aqueous solubility and rapid metabolism.

This guide details the encapsulation of 14-D-11-O-AP into lipid-based nanocarriers (liposomes). By entrapping the hydrophobic drug within the lipid bilayer, we achieve three critical goals:

- **Solubility Enhancement:** Bypassing the need for toxic organic co-solvents.
- **Stability:** Protecting the labile lactone ring from hydrolytic degradation.
- **Passive Targeting:** Utilizing the Enhanced Permeability and Retention (EPR) effect for tumor accumulation (if pegylated).

Pre-Formulation Strategy

Before synthesis, the physicochemical compatibility of the drug and lipid matrix must be established.

Compound Properties[1][2][3][4][5]

- Molecular Weight: 348.44 g/mol [2]
- LogP: ~2.6 (Lipophilic)[3]
- Solubility: Soluble in Chloroform, Dichloromethane, Methanol; Sparingly soluble in water.
- Implication: The drug will reside within the hydrophobic acyl chain region of the liposome bilayer, not the aqueous core.

Lipid Selection Logic

We will utilize a Thin-Film Hydration (Bangham) method followed by Extrusion.

Component	Role	Selected Material	Molar Ratio (Standard)
Bulk Lipid	Forms the bilayer matrix.	HSPC (Hydrogenated Soy Phosphatidylcholine) or DPPC	55 - 70
Stabilizer	Modulates membrane fluidity; prevents leakage.	Cholesterol (Chol)	30 - 40
Stealth Agent (Optional)	Provides steric barrier (PEGylation) to evade RES uptake.	DSPE-PEG2000	0 - 5
Active Cargo	Therapeutic agent.[4]	14-D-11-O-AP	Drug:Lipid ratio 1:10 to 1:20 (w/w)

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Expert Insight: For initial screening, a 7:3 molar ratio of SPC:Cholesterol is robust. However, for in vivo applications, HSPC:Chol:DSPE-PEG2000 (55:40:5) is recommended to increase circulation half-life.

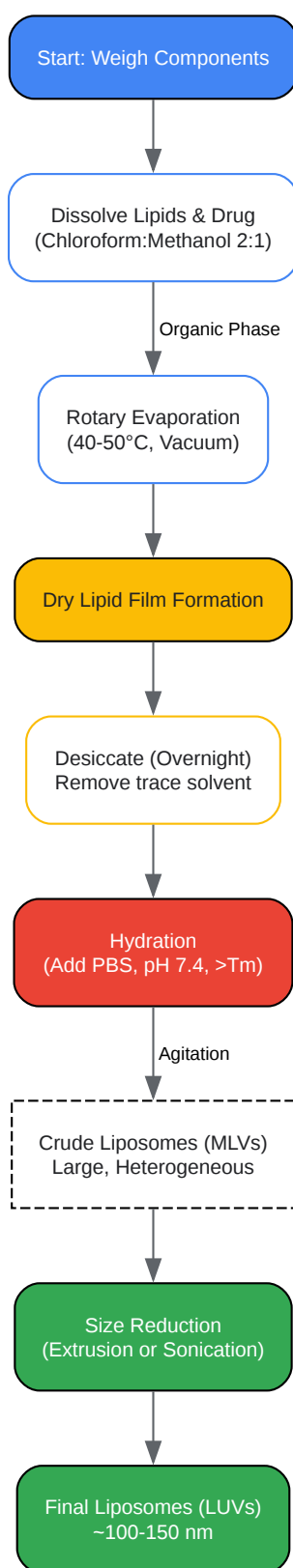
Protocol: Liposome Synthesis (Thin-Film Hydration) [7][8]

This protocol describes the synthesis of 10 mL of liposomal suspension.

Materials

- 14-Deoxy-11-oxoandrographolide (Purity >98%)
- L- α -Phosphatidylcholine (SPC) or HSPC
- Cholesterol (Recrystallized)
- Chloroform (HPLC Grade)
- Methanol (HPLC Grade)
- Phosphate Buffered Saline (PBS), pH 7.4 (0.01 M)

Workflow Diagram



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Figure 1: Step-by-step workflow for Thin-Film Hydration synthesis.

Step-by-Step Procedure

- Preparation of Organic Phase:
 - In a 100 mL round-bottom flask, dissolve Lipids (e.g., 70 mg SPC, 30 mg Cholesterol) and Drug (e.g., 5-10 mg 14-D-11-O-AP) in 10 mL of Chloroform:Methanol (2:1 v/v).
 - Note: Ensure complete dissolution. If the drug precipitates, increase the methanol fraction slightly, but keep chloroform dominant for lipid solubility.
- Film Formation:
 - Attach the flask to a Rotary Evaporator.
 - Set water bath to 45°C (above the transition temperature, T_m , of the lipid).
 - Rotate at 100-150 rpm under vacuum until solvents are removed.
 - Critical: A thin, transparent, homogeneous film should form on the flask wall. If the film is "frothy," the vacuum was applied too quickly.
- Drying:
 - Place the flask in a vacuum desiccator overnight to remove trace organic solvents. Residual chloroform is toxic and destabilizes the bilayer.
- Hydration:
 - Add 10 mL of PBS (pH 7.4) to the flask.
 - Rotate at 60°C (or $>T_m$ of lipids) for 1 hour without vacuum.
 - Observation: The film will peel off, forming a milky suspension of Multilamellar Vesicles (MLVs).
- Downsizing (Homogenization):
 - Method A (Preferred): Extrusion. Pass the suspension 11 times through a polycarbonate membrane (pore size 100 nm) using a mini-extruder heated to $>T_m$. This yields uniform

Large Unilamellar Vesicles (LUVs).

- Method B: Probe Sonication. Sonicate on ice (5 cycles, 2 min on/2 min off) until the solution becomes translucent. Risk: Titanium shedding and drug degradation.
- Purification:
 - Remove unencapsulated drug via Dialysis (MWCO 12-14 kDa) against PBS for 24 hours at 4°C, or by Ultracentrifugation (30,000 rpm, 4°C, 1 hr).

Characterization Protocols

Physical Characterization (DLS)

- Instrument: Malvern Zetasizer or equivalent.
- Protocol: Dilute 50 µL of liposomes in 950 µL PBS. Measure at 25°C.
- Target Specs:
 - Z-Average Size: 100 – 150 nm.
 - Polydispersity Index (PDI): < 0.2 (Indicates monodispersity).[\[5\]](#)
 - Zeta Potential: Negative (-10 to -30 mV) for standard SPC/Chol formulations (stabilizes via electrostatic repulsion).

Entrapment Efficiency (EE%)

This determines how much drug was successfully loaded.

Formula:

Protocol:

- Separation: Centrifuge liposomes (as per section 3.3 step 6) to pellet the vesicles. Collect the supernatant (contains free drug).
- Lysis (Total Drug): Take a fresh aliquot of the unpurified liposome suspension. Dilute 1:10 with Methanol or 0.1% Triton X-100 and sonicate to disrupt bilayers and release all drug.

- Quantification: Analyze both the "Free Drug" (supernatant) and "Total Drug" (lysed) samples via HPLC.

HPLC Method for 14-D-11-O-AP

Based on the structural similarity to Andrographolide and specific literature [1, 2]:

- Column: C18 Reverse Phase (e.g., Phenomenex Gemini 5 μ m, 250 x 4.6 mm).[6][7]
- Mobile Phase: Acetonitrile : Water (40 : 60 v/v) or Methanol : Water (50 : 50 v/v).
- Flow Rate: 1.0 mL/min.
- Detection: UV at 225 nm (absorption maximum for the lactone/enone system).
- Retention Time: Expect peak around 6-10 min depending on exact organic ratio.

In Vitro Drug Release Assay

To simulate how the drug releases in the body.

- Setup: Place 2 mL of purified liposomes into a Dialysis Bag (MWCO 12 kDa).
- Sink Conditions: Suspend the bag in 50 mL of PBS (pH 7.4) + 0.5% Tween 80 (Tween ensures the released hydrophobic drug stays soluble in the bath).
- Incubation: Stir at 37°C, 100 rpm.
- Sampling: At set time points (0.5, 1, 2, 4, 8, 12, 24 h), withdraw 1 mL of medium and replace with fresh medium.
- Analysis: Quantify drug in samples via HPLC. Plot Cumulative % Release vs. Time.

Troubleshooting Guide

Issue	Probable Cause	Corrective Action
Low Entrapment Efficiency (<30%)	Drug crystallizing out; Lipid ratio incorrect.	Increase Lipid:Drug ratio to 20:1. Ensure rapid cooling if using heating methods.
High PDI (>0.3)	Incomplete extrusion; Aggregation.	Increase number of extrusion passes. Check if lipid T_m > room temp (heat extruder).
Precipitation during hydration	Drug not soluble in lipid bilayer.	Use a more lipophilic lipid (e.g., DSPC). Ensure organic solvents are fully removed.
Leaking during storage	Bilayer too fluid.	Increase Cholesterol content (up to 40-50 mol%) to rigidify the membrane.

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